molecular formula C8H14Cl2O2 B102789 Pentyl 2,2-dichloropropanoate CAS No. 17640-08-3

Pentyl 2,2-dichloropropanoate

Cat. No.: B102789
CAS No.: 17640-08-3
M. Wt: 213.1 g/mol
InChI Key: ZCPOSLAFHCNHBE-UHFFFAOYSA-N
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Description

Pentyl 2,2-dichloropropanoate is an organic compound with the molecular formula C8H14Cl2O2 and a molecular weight of 213.102 It is an ester derived from propanoic acid and pentanol, with two chlorine atoms attached to the second carbon of the propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2,2-dichloro-, pentyl ester typically involves the esterification of 2,2-dichloropropanoic acid with pentanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of propanoic acid, 2,2-dichloro-, pentyl ester may involve continuous flow reactors to optimize the yield and efficiency of the esterification process. The use of advanced catalysts and optimized reaction conditions can further enhance the production efficiency.

Chemical Reactions Analysis

Types of Reactions

Pentyl 2,2-dichloropropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.

Major Products Formed

    Hydrolysis: 2,2-dichloropropanoic acid and pentanol.

    Reduction: 2,2-dichloropropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pentyl 2,2-dichloropropanoate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to introduce the 2,2-dichloropropanoic acid moiety into target molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.

    Medicine: Investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of propanoic acid, 2,2-dichloro-, pentyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester can undergo hydrolysis to release 2,2-dichloropropanoic acid, which can then interact with specific enzymes or cellular pathways. The chlorine atoms in the compound may also play a role in its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentyl 2,2-dichloropropanoate is unique due to the presence of chlorine atoms, which impart distinct chemical properties and reactivity. The chlorine atoms can participate in various substitution reactions, making this compound valuable in synthetic chemistry.

Properties

CAS No.

17640-08-3

Molecular Formula

C8H14Cl2O2

Molecular Weight

213.1 g/mol

IUPAC Name

pentyl 2,2-dichloropropanoate

InChI

InChI=1S/C8H14Cl2O2/c1-3-4-5-6-12-7(11)8(2,9)10/h3-6H2,1-2H3

InChI Key

ZCPOSLAFHCNHBE-UHFFFAOYSA-N

SMILES

CCCCCOC(=O)C(C)(Cl)Cl

Canonical SMILES

CCCCCOC(=O)C(C)(Cl)Cl

Synonyms

2,2-Dichloropropionic acid pentyl ester

Origin of Product

United States

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